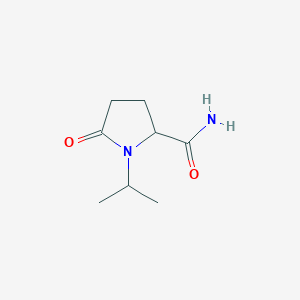
1-Isopropyl-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-5-oxopyrrolidine-2-carboxamide is a compound that belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-oxopyrrolidine-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of isopropylamine with a suitable pyrrolidine derivative, followed by cyclization and oxidation steps to form the desired compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur at different positions on the pyrrolidine ring, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-Isopropyl-2-oxopyrrolidine-4-carboxamide
- 4-Chlorobenzylidene-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH)
Comparison: 1-Isopropyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications .
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)10-6(8(9)12)3-4-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12) |
InChI-Schlüssel |
FNXYXAKSCPYZER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(CCC1=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
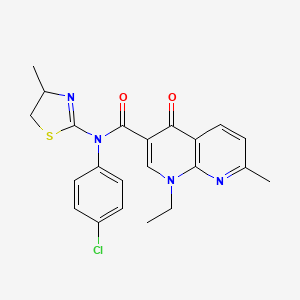
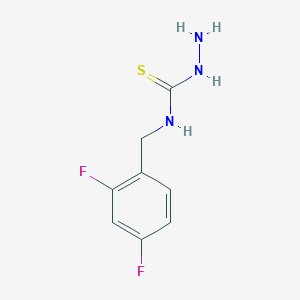
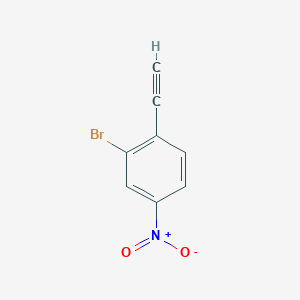
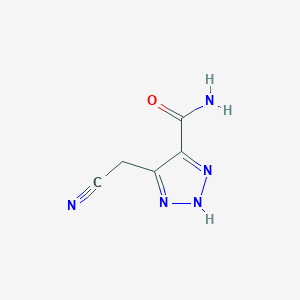

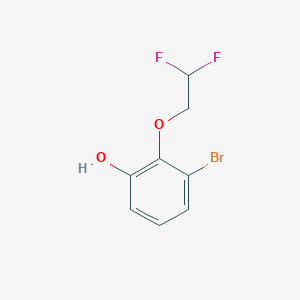
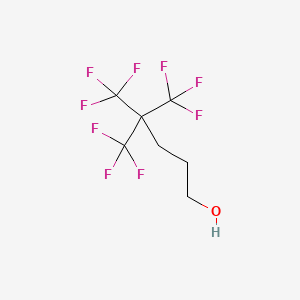
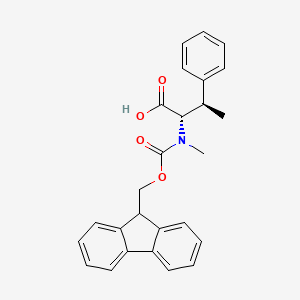
![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
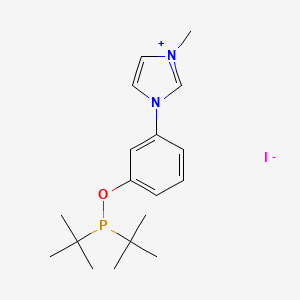
![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
